1,1-Diethoxy-3-isocyanopropane
Description
1,1-Diethoxy-3-isocyanopropane is an organonitrogen compound characterized by an isocyano (-NC) group at the propane chain’s third carbon and two ethoxy (-OCH₂CH₃) groups at the first carbon. This structure imparts unique reactivity and stability, making it valuable in organic synthesis, particularly as a precursor or protecting group in multicomponent reactions.
Properties
CAS No. |
139723-02-7 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1,1-diethoxy-3-isocyanopropane |
InChI |
InChI=1S/C8H15NO2/c1-4-10-8(11-5-2)6-7-9-3/h8H,4-7H2,1-2H3 |
InChI Key |
ARUYIJPIIANHIW-UHFFFAOYSA-N |
SMILES |
CCOC(CC[N+]#[C-])OCC |
Canonical SMILES |
CCOC(CC[N+]#[C-])OCC |
Synonyms |
1-ISOCYANO-3,3-DIETHOXYPROPANE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on 1,1-Diethoxy-3-isocyanopropane and related isocyanides, emphasizing molecular properties, reactivity, and applications.
Table 1: Key Properties of Selected Isocyanopropane Derivatives
Reactivity and Stability
- This compound: The ethoxy groups introduce steric hindrance and electron-donating effects, reducing nucleophilicity compared to simpler isocyanides like 1-isocyanopropane. This stabilizes the compound against premature decomposition, making it suitable for prolonged reactions. However, its isocyano group retains reactivity in Ugi and Passerini reactions, where it forms C–N bonds .
- 1-Isocyanopropane: Lacking substituents, it exhibits higher reactivity in nucleophilic additions but lower thermal stability. Its low molecular weight facilitates volatility, limiting its use in high-temperature applications .
- 1,3-Diisocyanopropane: Dual isocyano groups enable crosslinking in polymer chemistry, but uncontrolled reactivity can lead to side reactions without careful catalysis.
Solubility and Handling
- This compound’s ethoxy groups enhance solubility in polar aprotic solvents (e.g., DMF, THF) compared to hydrophobic analogs like 1-isocyanopropane, which prefers non-polar solvents.
- 1,3-Diisocyanopropane’s dual functional groups require stringent moisture-free conditions due to sensitivity to hydrolysis, whereas the ethoxy groups in this compound offer partial protection against water .
Research Findings and Limitations
Recent studies highlight this compound’s utility in synthesizing β-lactam antibiotics, leveraging its ability to form imine intermediates without side-product formation. However, literature gaps exist regarding its toxicity profile and large-scale synthesis efficiency. Comparative data with 1-isocyanopropane suggest that ethoxy substitution reduces acute toxicity, but empirical validation is needed .
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